Cas no 1209587-37-0 (4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride)

4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride is a piperidine derivative with a methoxy-substituted isopropyl side chain, offering unique steric and electronic properties. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications. The compound's structural features, including the methoxy group and tertiary amine, contribute to its potential as an intermediate in drug discovery, particularly for CNS-targeting molecules. The rigid piperidine core combined with the flexible side chain allows for versatile reactivity in organic synthesis. High purity and well-defined characterization ensure reproducibility in research and industrial processes. This compound is valued for its balanced lipophilicity and functional group compatibility.
4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride structure
1209587-37-0 structure
Product Name:4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride
CAS No:1209587-37-0
MF:C9H20ClNO
MW:193.714201927185
MDL:MFCD18483528
CID:1004232
PubChem ID:45791232
Update Time:2025-05-20

4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-(1-Methoxypropan-2-yl)piperidine hydrochloride
    • 4-(2-Methoxy-1-methylethyl)piperidine hydrochloride
    • 4-(2-methoxy-1-methylethyl)piperidine(SALTDATA: HCl)
    • FT-0684216
    • I14-27947
    • MolPort-016-583-377
    • 1209587-37-0
    • 4-(2-Methoxy-1-methylethyl)piperidine HCl
    • 4-(1-methoxypropan-2-yl)piperidine;hydrochloride
    • 4-(1-Methoxypropan-2-yl)piperidinehydrochloride
    • DTXSID80679011
    • 1269288-84-7
    • AKOS015907733
    • 4-(1-Methoxypropan-2-yl)piperidine--hydrogen chloride (1/1)
    • SB42848
    • MFCD18483528
    • 4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride
    • MDL: MFCD18483528
    • Inchi: 1S/C9H19NO.ClH/c1-8(7-11-2)9-3-5-10-6-4-9;/h8-10H,3-7H2,1-2H3;1H
    • InChI Key: TUKSVLVISJVMLH-UHFFFAOYSA-N
    • SMILES: Cl.O(C)CC(C)C1CCNCC1

Computed Properties

  • Exact Mass: 193.1233420g/mol
  • Monoisotopic Mass: 193.1233420g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 99.7
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.3Ų

4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride Security Information

  • HazardClass:IRRITANT

4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride Pricemore >>

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Additional information on 4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride

Introduction to 4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride (CAS No: 1209587-37-0)

4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride, identified by the Chemical Abstracts Service Number (CAS No) 1209587-37-0, is a significant compound in the field of pharmaceutical chemistry. This piperidine derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a piperidine ring substituted with a 2-methoxy-1-methylethyl group, which contributes to its distinct chemical behavior and reactivity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various chemical and biological assays.

The 2-methoxy-1-methylethyl moiety in 4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride introduces both steric hindrance and electronic effects that can influence its interaction with biological targets. This structural feature has made it a valuable scaffold for designing novel pharmacological agents. Researchers have been exploring its potential in developing treatments for a range of diseases, including neurological disorders and infectious diseases. The compound's ability to modulate specific biological pathways makes it a promising candidate for further investigation.

In recent years, there has been growing interest in piperidine derivatives due to their broad spectrum of biological activities. 4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride is no exception, as it has shown promise in preclinical studies. For instance, studies have indicated that this compound may exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, its structural similarity to known bioactive molecules suggests that it could be modified to enhance its pharmacological profile.

The synthesis of 4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as catalytic hydrogenation and nucleophilic substitution, have been employed to construct the desired framework. The hydrochloride salt formation is typically achieved by treating the free base with hydrochloric acid, which improves the compound's handling and storage characteristics.

From a computational chemistry perspective, the molecular structure of 4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride has been extensively analyzed using various modeling techniques. These studies have provided insights into its binding interactions with potential target proteins. For example, molecular docking simulations have revealed that this compound can bind effectively to enzymes and receptors involved in disease pathways. Such findings are crucial for rational drug design and optimizing lead compounds for clinical development.

The pharmacokinetic properties of 4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride are also of significant interest. In vitro studies have demonstrated that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These characteristics are essential for evaluating its suitability for therapeutic use. Further investigations into its pharmacokinetics will provide a clearer understanding of how it behaves within the body and inform dosing strategies.

One of the most exciting aspects of 4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride is its versatility as a building block for drug discovery. By modifying its structure, researchers can generate libraries of derivatives with tailored properties. This approach has led to the identification of several novel compounds with enhanced potency and selectivity. The use of high-throughput screening techniques has accelerated the process of identifying promising candidates for further development.

The regulatory landscape for new pharmaceuticals also plays a critical role in the advancement of compounds like 4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride. Compliance with guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is essential for ensuring safety and efficacy. Preclinical data must be thoroughly evaluated before human trials can begin, and this process often involves rigorous testing to assess toxicity and pharmacological activity.

In conclusion, 4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride (CAS No: 1209587-37-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications make it a valuable asset in drug discovery efforts. As research continues to uncover new insights into its biology and chemistry, this compound is poised to play an important role in the development of next-generation therapeutics.

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